Ceftazidime is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftazidime binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftazidime is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftazidine also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
Semisynthetic, broad-spectrum antibacterial derived from CEPHALORIDINE and used especially for Pseudomonas and other gram-negative infections in debilitated patients.
Ceftazidime
CAS No.: 72558-82-8
Cat. No.: VC21343138
Molecular Formula: C22H22N6O7S2
Molecular Weight: 546.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 72558-82-8 |
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Molecular Formula | C22H22N6O7S2 |
Molecular Weight | 546.6 g/mol |
IUPAC Name | 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34) |
Standard InChI Key | ORFOPKXBNMVMKC-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES | CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Melting Point | 103-113 |
Pharmacological Profile and Structural Characteristics
Ceftazidime is a semisynthetic β-lactam antibiotic characterized by its R1 side chain containing a 2-aminothiazole group and a propylcarboxy side chain. These structural features enhance its affinity for penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negative organisms, and confer activity against Pseudomonas species . Unlike earlier cephalosporins, ceftazidime exhibits limited activity against Gram-positive bacteria due to its α-carbon dimethylacetic acid substitution, which prioritizes Gram-negative efficacy .
Property | Description |
---|---|
Class | Third-generation cephalosporin |
Spectrum | Broad Gram-negative coverage; limited Gram-positive activity |
Key Targets | Pseudomonas aeruginosa, Enterobacteriaceae, Klebsiella pneumoniae |
Resistance Mechanisms | β-Lactamase production (ESBL, AmpC, KPC), altered PBPs |
Mechanism of Action and Bacterial Resistance
Ceftazidime exerts bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to PBPs (e.g., PBP3 in Pseudomonas and PBP1A/B in Escherichia coli), disrupting cross-linking of peptidoglycan chains . Resistance emerges through β-lactamase production (e.g., extended-spectrum β-lactamases (ESBLs), carbapenemases like KPC), which hydrolyze the β-lactam ring, or altered PBPs with reduced drug affinity .
Key Resistance Mechanisms
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β-Lactamase Production:
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ESBLs: Hydrolyze ceftazidime, rendering it ineffective against Enterobacteriaceae.
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KPCs: Confers carbapenem resistance, limiting ceftazidime utility in CRE infections.
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PBP Alterations: Mutations in PBP genes (e.g., Pseudomonas) reduce drug binding .
Clinical Applications and Efficacy
Ceftazidime is indicated for infections caused by susceptible Gram-negative pathogens, including:
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Lower respiratory tract infections
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Urinary tract infections (UTIs)
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Intra-abdominal infections
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Bacterial septicemia
Efficacy in Multidrug-Resistant Infections
Ceftazidime’s combination with avibactam—a β-lactamase inhibitor—restores activity against MDR pathogens. Avibactam inhibits class A (KPC), C (AmpC), and some class D (OXA-48) β-lactamases, expanding ceftazidime’s spectrum to include:
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Carbapenem-resistant Enterobacterales (CRE)
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AmpC-producing Enterobacter spp.
Key Clinical Outcomes
Pharmacokinetics and Dosage Considerations
Ceftazidime is administered intravenously, with pharmacokinetics influenced by renal function. Key parameters include:
Dosing Regimens
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Standard: 1–2 g every 8–12 hours.
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Severe Infections: 2 g every 8 hours.
Continuous vs. Intermittent Infusion
Regimen | Nephrotoxicity Rate | Mortality |
---|---|---|
Ceftazidime-Avibactam | 0.41× control | 23.1% |
Colistin-Based | Higher (RR 0.41) | 48% vs. 55% |
Combination Therapy with Avibactam
Ceftazidime-avibactam is FDA-approved for:
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Complicated intra-abdominal infections (cIAI) + metronidazole
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Complicated UTIs (cUTI)
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Hospital-acquired pneumonia (HABP)
Mechanism of Synergy
Avibactam inhibits β-lactamases, preventing ceftazidime degradation. This combination demonstrates:
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Activity Against KPC-Producing CRE: 89.3% susceptibility in real-world studies .
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Reduced Relapse Rates: Comparable to carbapenems but with lower nephrotoxicity .
Real-World Usage and Outcomes
A multicenter study (n=569) evaluated ceftazidime-avibactam in diverse infections:
Infection Type | Monotherapy Use | Combination Therapy | Treatment Success |
---|---|---|---|
cIAI | 28.9% | 71.1% | 60.7% |
cUTI | 66.0% | 34.0% | 79.6% |
HAP/VAP | 21.9% | 78.1% | 51.3% |
Limitations and Challenges
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